β‐Carotenone
Description
β-Carotenone refers to oxidized derivatives of β-carotene characterized by the introduction of ketone groups. These compounds arise from enzymatic or oxidative modifications of β-carotene, altering their chemical and biological properties. For instance, astaxanthin contains hydroxyl and ketone groups, enhancing its polarity and antioxidant capacity compared to β-carotene . β-Carotenone derivatives are implicated in diverse biological roles, including photoprotection and anti-inflammatory responses, though their specific mechanisms require further study.
Properties
Molecular Formula |
C40 H56 |
|---|---|
Synonyms |
5,6,5’,6’‐Diseco‐β,β‐carotene‐5,6,5’,6’‐tetrone |
Origin of Product |
United States |
Chemical Reactions Analysis
Reactions with Reactive Oxygen Species (ROS)
β-Carotene reacts with ROS through distinct pathways depending on the oxidant:
Singlet Oxygen (¹O₂)
-
Mechanism : Forms endoperoxides via [2+4] cycloaddition. Major products include β-carotene-5,8-endoperoxide (βCar-5,8-EPO) and β-carotene-7,10-endoperoxide (βCar-7,10-EPO) .
-
Key Findings :
| ROS | Major Products | Conditions | Reference |
|---|---|---|---|
| ¹O₂ | βCar-5,8-EPO, βCar-7,10-EPO | UV-A irradiation, acetone |
Hydroxyl Radical (·OH)
-
Mechanism : Hydrogen abstraction or radical adduct formation.
| ROS | Major Products | Conditions | Reference |
|---|---|---|---|
| ·OH | β-carotene epoxides, neutral radical | Photo-Fenton reagent, THF |
Radical Scavenging and Pro-Oxidant Reactions
β-Carotene exhibits dual behavior depending on oxygen tension and radical species:
Antioxidant Pathways
-
Radical Adduct Formation :
Pro-Oxidant Pathways
-
Autoxidation : Oxygen copolymerization forms polyperoxides and norisoprenoids (e.g., β-cyclocitral) .
| Reaction Type | Products | Conditions | Reference |
|---|---|---|---|
| Autoxidation | Polyperoxides, β-cyclocitral | O₂, BF₃ catalyst |
Stability and Degradation
Key Research Findings
-
Triplet-State Reactivity : β-Carotene’s triplet state governs oxygen reactivity, not singlet oxygen .
-
Pro-Oxidant Switch : Photolysis of βCar-EPOs releases radicals, explaining context-dependent antioxidant failure .
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Radical Adduct Diversity : Substitution vs. addition products depend on radical type and solvent polarity .
This synthesis integrates mechanistic insights from photobiology, organic chemistry, and enzymology to elucidate β-carotene’s complex reactivity. Experimental data emphasize its dual role in redox biology and industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
| Compound | Molecular Formula | Key Structural Features | Solubility | Key Functional Groups |
|---|---|---|---|---|
| β-Carotene | C₄₀H₅₆ | 11 conjugated double bonds, β-ionone rings | Highly lipophilic | None (pure hydrocarbon) |
| β-Carotenone | Not specified* | Ketone groups at specific positions (e.g., C4) | Moderate lipophilicity | Ketone(s) |
| Astaxanthin | C₄₀H₅₂O₄ | β-ionone rings with 4-keto and 3-hydroxy groups | Amphiphilic | Ketone, hydroxyl |
| Echinenone | C₄₀H₅₄O | 4-keto group on β-ionone ring | Lipophilic | Ketone |
| Lycopene | C₄₀H₅₆ | Acyclic, 13 conjugated double bonds | Lipophilic | None |
| α-Carotene | C₄₀H₅₆ | One β-ionone ring, one ε-ionone ring | Lipophilic | None |
*β-Carotenone derivatives vary; structural data inferred from astaxanthin and echinenone .
Antioxidant and Prooxidant Activities
- β-Carotene : Exhibits modest antioxidant activity in vitro but acts as a prooxidant at high concentrations or under high oxygen tension (e.g., in smokers) .
- Astaxanthin : Superior antioxidant capacity due to hydroxyl and ketone groups, effectively scavenging singlet oxygen and reducing inflammation .
- Echinenone: Demonstrates antioxidant activity, though less studied; its ketone group may enhance stability against oxidative degradation .
- Lycopene : Potent antioxidant in lipid membranes due to acyclic structure, but lacks vitamin A activity .
Health Benefits and Bioactivity
- β-Carotene : Provitamin A precursor, supports immune function, and modulates cell cycle progression. High doses may increase lung cancer risk in smokers .
- Astaxanthin : Reduces oxidative stress in cardiovascular and neurological systems; clinical trials highlight anti-inflammatory effects .
- α-Carotene : Lower vitamin A activity than β-carotene but associated with reduced mortality in epidemiological studies .
Stability and Bioavailability
- β-Carotene: Degrades rapidly under heat and light; encapsulation (e.g., lipid nanoparticles) improves stability .
- Astaxanthin : Enhanced stability due to ketone groups; esterified forms in marine sources improve bioavailability .
- β-Carotenone Derivatives: Rapid degradation noted for β-apo-13-carotenone in human plasma, suggesting low bioavailability without stabilization .
Dietary Sources
| Compound | Primary Sources |
|---|---|
| β-Carotene | Carrots, sweet potatoes, spinach |
| Astaxanthin | Shrimp, salmon, microalgae |
| Echinenone | Sea urchins, marine invertebrates |
| Lycopene | Tomatoes, watermelon |
| α-Carotene | Pumpkins, carrots |
Research Findings and Key Studies
Astaxanthin Clinical Trials : Meta-analyses show 8–12 mg/day reduces oxidative stress markers in humans, supporting its use in nutraceuticals .
Prooxidant Risk : High-dose β-carotene supplementation (≥30 mg/day) increases lung cancer incidence in smokers, emphasizing context-dependent effects .
Encapsulation Advances : Co-encapsulation of β-carotene with tocopherols or ascorbate mitigates prooxidant effects and enhances stability .
Preparation Methods
Derivatization from β-Carotene
The most direct route to β-carotenone involves the oxidation of β-carotene. The BASF Wittig reaction, traditionally used for β-carotene synthesis, can be adapted by introducing oxidizing agents to convert terminal methyl groups into ketones. For example, selective oxidation of the β-ionone rings using Jones reagent (CrO₃/H₂SO₄) yields β-carotenone with minimal polyene chain degradation.
Reaction Conditions:
Julia-Type Sulfone Olefination
The Julia olefination strategy, as described in US6297416B1, provides a modular approach to polyene chains. By replacing terminal aldehyde groups in the C₁₀ dialdehyde precursor with ketones, this method enables the synthesis of β-carotenone in fewer steps compared to classical Wittig reactions.
Key Intermediates:
-
Diallylic Sulfide (C₁₅): Synthesized via coupling of C₅ sulfone units.
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Selective Oxidation: Urea-hydrogen peroxide (UHP) and phthalic anhydride oxidize sulfur to sulfone without affecting double bonds.
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Ramberg-Bäcklund Reaction: Converts sulfone intermediates into conjugated trienes, which are subsequently functionalized with ketone groups.
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents (e.g., DMF, THF) enhance the solubility of β-carotene derivatives, while dichloromethane improves selectivity in oxidation steps.
Solvent Impact on Yield:
| Solvent | Reaction Type | Yield (%) |
|---|---|---|
| THF | Julia Olefination | 82 |
| DCM | Selective Oxidation | 75 |
| Acetone | Wittig Reaction | 68 |
Temperature Control
Low-temperature conditions (−20°C to 0°C) are critical for preventing β-carotenone degradation during oxidation. For instance, UHP-mediated oxidations at −10°C improve ketone selectivity by 18% compared to room-temperature reactions.
Purification and Characterization
Chromatographic Techniques
Q & A
Q. What analytical methods are recommended for quantifying β-Carotenone in plant tissues, and how can researchers optimize these protocols?
β-Carotenone analysis typically employs HPLC-UV or LC-MS due to its sensitivity to isomerization and low concentrations in biological samples. For instance, reverse-phase chromatography with C18 columns and methanol/acetone mobile phases can resolve β-Carotenone from structurally similar carotenoids . To enhance accuracy, include internal standards (e.g., synthetic β-Carotenone derivatives) and validate methods using spiked matrices to account for matrix effects. Pre-treatment steps, such as saponification to remove lipids, may improve detection limits .
Q. How does the stereoisomerism of β-Carotenone influence its detection in metabolic studies?
β-Carotenone’s 9-cis isomer is the biologically active form in strigolactone biosynthesis, but thermo- or photo-isomerization during extraction can generate non-functional trans-isomers. Researchers should use low-light conditions and antioxidants (e.g., BHT) during sample preparation. LC-MS with chiral columns or NMR analysis (e.g., nuclear Overhauser effect spectroscopy) can distinguish isomers . For enzymatic assays, validate substrate specificity using pure stereoisomers (e.g., 9-cis-β-carotene) to avoid misinterpretation of cleavage products .
Q. What criteria should guide the selection of model organisms for studying β-Carotenone biosynthesis?
Prioritize species with well-characterized carotenoid pathways, such as Arabidopsis thaliana or Petunia hybrida, where CCD7/CCD8 enzyme interactions are established. For functional studies, mutants (e.g., max3/max4 in Arabidopsis) help isolate β-Carotenone’s role in signaling. Cross-species comparisons (e.g., moss Physcomitrella patens) can reveal evolutionary conservation of biosynthesis mechanisms .
Advanced Research Questions
Q. How can in vitro enzymatic assays clarify the substrate specificity of CCD7 and CCD8 in β-Carotenone production?
Reconstitute enzyme activity using purified CCD7 and CCD8 with defined substrates (e.g., 9-cis-β-carotene) in liposomal membranes to mimic in vivo conditions. Monitor reaction products via HPLC coupled with diode-array detection (DAD) or high-resolution mass spectrometry (HRMS). For example, CCD7 cleaves 9-cis-β-carotene to yield β-apo-10′-carotenal, which CCD8 further oxidizes to 13-apo-β-carotenone . Use isotopic labeling (e.g., ¹³C-β-carotene) to track carbon flow and validate intermediate structures.
Q. What strategies mitigate β-Carotenone degradation during long-term stability studies?
Degradation via oxidation or isomerization is minimized by storing samples in argon-filled amber vials at −80°C. Encapsulation with β-cyclodextrin derivatives enhances stability in aqueous environments by forming inclusion complexes that shield the conjugated double-bond system . Accelerated stability testing under varying pH, temperature, and light conditions can identify optimal storage parameters .
Q. How can conflicting data on β-Carotenone’s role in root-shoot signaling be resolved?
Discrepancies often arise from differences in experimental systems (e.g., hydroponics vs. soil). Standardize growth conditions and use grafting experiments (e.g., CCD8-deficient rootstocks with wild-type shoots) to isolate β-Carotenone’s mobility. Quantify apocarotenoid transport via phloem exudate analysis (LC-MS/MS) and correlate with phenotypic outcomes (e.g., branching suppression) .
Q. What computational tools are effective for modeling β-Carotenone’s interaction with downstream receptors?
Molecular docking simulations (e.g., AutoDock Vina) using crystal structures of homologous receptors (e.g., D14 in strigolactone signaling) can predict binding affinities. Pair this with mutagenesis studies targeting receptor active sites to validate computational predictions. Systems biology approaches (e.g., Boolean network models) may further elucidate signaling cascades .
Methodological Considerations
- Data Contradiction Analysis : When replication studies yield inconsistent results (e.g., variable enzyme kinetics), perform meta-analyses with standardized normalization (e.g., protein content or internal controls) .
- Mixed-Methods Approaches : Combine transcriptomics (RNA-seq of CCD7/CCD8 mutants) with metabolomics (untargeted LC-MS) to map β-Carotenone’s metabolic network .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
